![molecular formula C27H24F2N4O5 B2399930 (E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide CAS No. 882135-27-5](/img/structure/B2399930.png)
(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), a difluoromethoxy group (-OCHF2), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), and a nitro group (-NO2). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond. The morpholinyl group and the nitro group are part of a cyclopentene ring, a five-membered ring with one double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
For additional references:
- The synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones using Selectfluor:
- Large-scale production of 2-mercapto-5-difluoromethoxy-1H-benzimidazole:
- Product details for 2-(Difluoromethoxy)phenyl isothiocyanate:
Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole Sigma-Aldrich Certificate of Analysis for 2-(Difluoromethoxy)phenyl isothiocyanate
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows bioactivity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
properties
IUPAC Name |
(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O5/c28-27(29)38-24-9-5-22(6-10-24)31-26(34)21(17-30)16-20-4-3-19(25(20)32-11-13-37-14-12-32)15-18-1-7-23(8-2-18)33(35)36/h1-2,5-10,15-16,27H,3-4,11-14H2,(H,31,34)/b19-15+,21-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTRUMZNDUORGH-WIDTVHIISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide |
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